4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide

Catalog No.
S2927432
CAS No.
923150-17-8
M.F
C9H13BrN2O
M. Wt
245.12
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide

CAS Number

923150-17-8

Product Name

4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide

IUPAC Name

4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12

InChI

InChI=1S/C9H13BrN2O/c1-3-12(4-2)9(13)8-5-7(10)6-11-8/h5-6,11H,3-4H2,1-2H3

InChI Key

XDOVQMGABONHHJ-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CN1)Br

solubility

soluble

4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide is a chemical compound classified as a pyrrole derivative. It features a bromine atom at the 4-position and diethylamino substituents, which contribute to its unique chemical properties and biological activities. Pyrrole derivatives are notable for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets, making them subjects of interest in drug development and synthetic chemistry.

There is no current information available regarding the specific mechanism of action of 4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide. Pyrrolecarboxamides can exhibit various biological activities depending on the specific substitutions. Some pyrrolecarboxamides have been investigated for their potential as anticonvulsants [1]. However, the presence of the bromine and diethyl groups in 4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide might lead to different biological properties compared to known examples.

Due to the lack of specific research on 4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide, its safety profile is unknown. However, some general safety considerations can be applied based on the functional groups present:

  • Bromine: Bromine is a mild irritant and can react with some organic compounds.
  • Amide functionality: Amides can generally undergo hydrolysis under strong acidic or basic conditions.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives. For instance, reacting with an amine in the presence of a base can yield an amide derivative.
  • Oxidation Reactions: Using oxidizing agents like potassium permanganate or hydrogen peroxide can introduce functional groups such as hydroxyl or carbonyl groups into the structure.
  • Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, producing corresponding amine or alcohol derivatives.

4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide exhibits significant biological activity, particularly in antimicrobial and antifungal domains. Studies suggest that compounds within the pyrrole-2-carboxamide class may show potent activity against pathogens such as Mycobacterium tuberculosis, indicating potential therapeutic applications in treating tuberculosis. The presence of the diethylamino group may enhance its lipophilicity and membrane permeability, potentially improving bioavailability and efficacy.

The synthesis of 4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide can be achieved through several methods:

  • Bromination: The most common method involves brominating N,N-diethyl-1H-pyrrole-2-carboxamide using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane or chloroform under controlled conditions. This reaction typically occurs at room temperature or slightly elevated temperatures, yielding good product yields.
  • Functionalization: Further functionalization can occur post-synthesis through various reactions that modify the existing functional groups, enhancing the compound's properties for specific applications.

4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new antimicrobial agents.
  • Organic Synthesis: As an intermediate in synthesizing more complex organic molecules.
  • Biological Research: In studies investigating enzyme interactions and receptor binding mechanisms.

Interaction studies are crucial for understanding how 4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide interacts with biological targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Investigating the molecular pathways influenced by the compound's action on biological systems.

Such studies help optimize this compound for enhanced efficacy while minimizing toxicity.

4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide can be compared with several structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamideSimilar structure with dimethyl groupsDifferences in alkyl substituents affect reactivity
4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamideContains additional bromine and phenylDifferent chemical properties due to extra substituents
N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamideContains a pyrazole ringUnique characteristics from pyrazole attachment

The uniqueness of 4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide lies in its specific combination of substituents that potentially enhances its biological activity while providing distinct physicochemical properties compared to its analogs.

XLogP3

1.9

Dates

Last modified: 08-17-2023

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